N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Similar compounds with abenzothiazole core have been known to interact with various enzymes and receptors .
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Benzothiazole derivatives have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to exhibit various effects, such as anti-inflammatory and anti-tubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced through alkylation reactions using methyl iodide or similar reagents.
Formation of Isoxazole Ring: The isoxazole ring is formed by the reaction of hydroxylamine with a β-keto ester or β-diketone under basic conditions.
Coupling Reaction: The final step involves the coupling of the benzothiazole and isoxazole rings through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: Similar structure but lacks the isoxazole ring.
N-(benzo[d]thiazol-2-yl)-2-phenylacetamide: Contains a phenylacetamide group instead of the isoxazole ring.
N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide: Contains a morpholino group, offering different pharmacological properties.
Uniqueness
N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is unique due to the presence of both benzothiazole and isoxazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-7-4-8(2)12-10(5-7)15-14(20-12)16-13(18)11-6-9(3)17-19-11/h4-6H,1-3H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVHXYAGXFCUKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=NO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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